molecular formula C11H11NO B081948 2,3-Dimethylquinolin-4-OL CAS No. 10352-60-0

2,3-Dimethylquinolin-4-OL

Cat. No. B081948
CAS RN: 10352-60-0
M. Wt: 173.21 g/mol
InChI Key: ZCHAUSWCWZYCNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives like 2,3-Dimethylquinolin-4-ol often involves complex reactions that yield various substituted quinolines. A general synthesis approach for quinoline derivatives has been developed, utilizing intermediates like 5,8-dimethyl-6-nitro-4-quinolone, which is further processed through various chemical reactions to introduce different substituents into the quinoline core (Outt, P. et al., 1998).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. The specific placement of methyl groups in this compound influences its molecular geometry and electronic structure, affecting its chemical reactivity and physical properties. X-ray crystallography is a common tool used to determine the detailed molecular structure of such compounds, providing insights into their crystalline state and tautomeric forms (Davydov, V. et al., 1993).

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions, influenced by their aromatic system and functional groups. These reactions include electrophilic substitution, nucleophilic substitution, and complex formation with metals. The presence of dimethyl groups in this compound can affect its reactivity towards different reagents and conditions, leading to the formation of a wide range of chemical compounds (Sokol, V. I. et al., 2004).

Scientific Research Applications

  • Fluorescent Properties and Biological Activity : A study by Politanskaya et al. (2015) focused on synthesizing benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, a related compound to 2,3-Dimethylquinolin-4-OL. They evaluated the photofluorescent properties and the cytotoxicity of these compounds against various human cell lines. The compounds demonstrated promising antioxidant and mutagenic properties, suggesting potential applications in biochemical and medical research (Politanskaya et al., 2015).

  • Heterocyclic Compounds Synthesis : Aydemir and Kaban (2018) discussed the synthesis of 4,7-Dimethylquinoline-2-carboxaldehyde, a compound structurally similar to this compound. They highlighted its importance in the preparation of analytical reagents, ligands, dyestuffs, bioindicators, and pharmaceutical substances. This research underscores the broader significance of quinoline derivatives in various industrial and medical applications (Aydemir & Kaban, 2018).

  • Antituberculosis Activity : Omel’kov et al. (2019) studied new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols with antituberculosis activity, which are related to the chemical family of this compound. They reported that certain derivatives are in the final stages of clinical trials, indicating the potential medical applications of these compounds (Omel’kov et al., 2019).

  • Renal Vasodilators : Kanojia et al. (1989) explored isoquinolin-3-ol derivatives, closely related to this compound, as selective renal vasodilators. Their findings suggest that these compounds can significantly increase renal blood flow without major effects on blood pressure or heart rate, indicating potential therapeutic applications in managing renal conditions (Kanojia et al., 1989).

  • Norepinephrine Potentiators : Kihara et al. (1995) studied the enantioselectivity of optically active tetrahydroisoquinolin-4-ols, compounds structurally related to this compound. They found high enantioselectivity for norepinephrine potentiation in these compounds, suggesting potential applications in neurological and psychiatric treatments (Kihara et al., 1995).

Mechanism of Action

Target of Action

This compound is a derivative of quinoline, a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline derivatives have been found to interact with various biological targets, but the specific targets of 2,3-Dimethylquinolin-4-OL remain to be identified.

properties

IUPAC Name

2,3-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-8(2)12-10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHAUSWCWZYCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285180
Record name 2,3-DIMETHYLQUINOLIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10352-60-0
Record name 10352-60-0
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Record name 2,3-DIMETHYLQUINOLIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylquinolin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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